Cloruro de 1,3-benzodioxol-4-carbonilo

Descripción general

Descripción

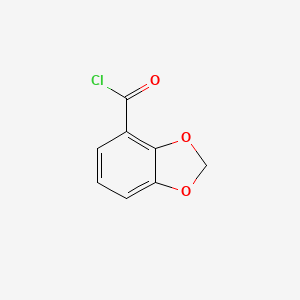

1,3-Benzodioxole-4-carbonylchloride is an organic compound with the molecular formula C8H5ClO3. It is a derivative of 1,3-benzodioxole, a structure known for its aromatic properties and stability. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

1,3-Benzodioxole-4-carbonylchloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the preparation of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.

Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mecanismo De Acción

Target of Action

The primary target of 1,3-Benzodioxole-4-carbonylchloride is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth . Another potential target is the tubulin protein , which is involved in cell proliferation .

Análisis Bioquímico

Biochemical Properties

1,3-Benzodioxole-4-carbonylchloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as esterases and proteases, which facilitate the hydrolysis of the carbonyl chloride group, leading to the formation of carboxylic acids and other derivatives. These interactions are crucial for the compound’s reactivity and its ability to participate in further biochemical transformations .

Cellular Effects

1,3-Benzodioxole-4-carbonylchloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of 1,3-Benzodioxole-4-carbonylchloride involves its interaction with biomolecules such as proteins and nucleic acids. The compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s conformation and activity. Furthermore, 1,3-Benzodioxole-4-carbonylchloride can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Benzodioxole-4-carbonylchloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Benzodioxole-4-carbonylchloride can degrade over time, leading to a decrease in its reactivity and efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 1,3-Benzodioxole-4-carbonylchloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, 1,3-Benzodioxole-4-carbonylchloride can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

1,3-Benzodioxole-4-carbonylchloride is involved in various metabolic pathways, including phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites. These metabolites can further undergo conjugation reactions with cofactors such as glutathione and glucuronic acid, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of 1,3-Benzodioxole-4-carbonylchloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

1,3-Benzodioxole-4-carbonylchloride exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum through post-translational modifications or targeting signals. These localization patterns are essential for the compound’s role in regulating cellular processes and its overall biochemical activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-4-carbonylchloride can be synthesized through the chlorination of 1,3-benzodioxole-4-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 1,3-benzodioxole-4-carbonylchloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Benzodioxole-4-carbonylchloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it can hydrolyze to form 1,3-benzodioxole-4-carboxylic acid.

Reduction: It can be reduced to form 1,3-benzodioxole-4-methanol.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Pyridine, triethylamine

Conditions: Reflux, room temperature

Major Products

Amides: Formed from reactions with amines

Esters: Formed from reactions with alcohols

Thioesters: Formed from reactions with thiols

1,3-Benzodioxole-4-carboxylic acid: Formed from hydrolysis

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Benzodioxole-4-carboxylic acid

- 1,3-Benzodioxole-4-methanol

- 1,3-Benzodioxole-4-amine

Uniqueness

1,3-Benzodioxole-4-carbonylchloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity distinguishes it from other similar compounds, such as 1,3-benzodioxole-4-carboxylic acid and 1,3-benzodioxole-4-methanol, which lack the electrophilic carbonyl chloride group .

Actividad Biológica

1,3-Benzodioxole-4-carbonylchloride is a chemical compound characterized by its unique structure, which includes a benzodioxole moiety and a carbonyl chloride functional group. Its molecular formula is C₈H₅ClO₃, with a molecular weight of approximately 186.57 g/mol. This compound serves as an intermediate in the synthesis of various bioactive compounds and has applications in pharmaceuticals and agricultural chemicals.

Synthesis

The synthesis of 1,3-benzodioxole-4-carbonylchloride can be achieved through several methods, often involving acylation reactions with different reagents. For instance, the use of aluminum chloride or stannic chloride as catalysts in the presence of 1,3-benzodioxole has been documented, yielding high purity products .

Biological Activity Overview

The biological activity of 1,3-benzodioxole-4-carbonylchloride is primarily linked to its derivatives and related compounds. Research indicates a range of biological effects including:

- Antifungal Activity : Compounds derived from 1,3-benzodioxole have shown promise as antifungal agents. A study synthesized 4-aminoquinolines bearing a 1,3-benzodioxole moiety and evaluated their antifungal activities against several phytopathogenic fungi. Most compounds exhibited significant inhibitory effects at concentrations around 50 µg/mL .

- Insecticidal Properties : The compound has been evaluated for its larvicidal activity against Aedes aegypti, a vector for several viral diseases. Notably, certain derivatives displayed LC50 values indicating effective larvicidal potential with minimal toxicity to mammalian cells .

- Cytotoxicity : The cytotoxic effects of various benzodioxole derivatives have been studied extensively. Some derivatives exhibited low IC50 values in cancer cell lines, suggesting potential anticancer properties .

Antifungal Activity

In a study investigating the antifungal properties of benzodioxole derivatives, several compounds were tested against five different fungi. The results indicated that most synthesized compounds had notable antifungal activity at concentrations as low as 50 µg/mL.

| Compound Name | Fungi Tested | Inhibition Concentration (µg/mL) |

|---|---|---|

| Compound A | Fusarium oxysporum | 50 |

| Compound B | Aspergillus niger | 50 |

| Compound C | Candida albicans | 50 |

Insecticidal Evaluation

A study focused on the synthesis and biological evaluation of benzodioxole acids highlighted their effectiveness against Aedes aegypti. The compound 3,4-(methylenedioxy)cinnamic acid demonstrated significant larvicidal activity with LC50 values of 28.9 ± 5.6 µM.

| Compound | LC50 (µM) | LC90 (µM) |

|---|---|---|

| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 |

| Temephos (control) | <10.94 | Not specified |

The mechanisms underlying the biological activities of benzodioxole derivatives are varied and complex:

- Antifungal Mechanism : It is hypothesized that the benzodioxole structure interferes with fungal cell wall synthesis or disrupts membrane integrity.

- Insecticidal Mechanism : The larvicidal action may involve disruption of neurotransmission in insects or interference with metabolic pathways essential for survival.

Propiedades

IUPAC Name |

1,3-benzodioxole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBLTFSJUMJXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496553 | |

| Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66411-55-0 | |

| Record name | 1,3-Benzodioxole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66411-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxaindane-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.